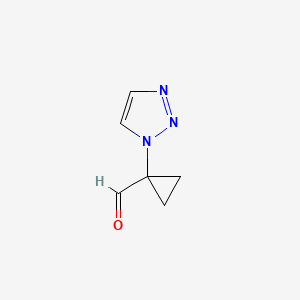
1-(Triazol-1-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, which are similar to TCCA, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The InChI code for TCCA is 1S/C6H7N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-5H,1-2H2 .Chemical Reactions Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is significant in the synthesis of 1,2,3-triazoles and its derivatives .Physical And Chemical Properties Analysis
TCCA is a colorless, crystalline compound. It has a molecular formula of C6H7N3O and a molecular weight of 137.142.Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(Triazol-1-yl)cyclopropane-1-carbaldehyde derivatives have been explored as precursors for the synthesis of diverse heterocyclic compounds. For instance, sulfonyl-1,2,3-triazoles serve as stable precursors to reactive intermediates used for introducing nitrogen atoms into various heterocycles, important in synthetic and medicinal chemistry. These intermediates, generated from diazocarbonyl compounds, react with aldehydes to produce adducts that undergo intramolecular cyclization, leading to homochiral 3-sulfonyl-4-oxazolines with high yield and enantioselectivity (Zibinsky & Fokin, 2013).
Catalytic Reactions
The compound and its derivatives are utilized in catalytic reactions, highlighting the versatility of 1,2,3-triazole derivatives in catalysis. For example, triazolylidenes have emerged as a subclass of N-heterocyclic carbene ligands for transition metals, significantly impacting catalysis. These ligands are prepared via regioselective cycloaddition of alkynes and azides, demonstrating strong donor properties and stability. They have been applied in various bond-forming and redox reactions, showcasing their potential in catalytic processes (Donnelly, Petronilho, & Albrecht, 2013).
Ring-Opening and Annulation Reactions
Donor-acceptor cyclopropanes substituted with triazene groups exhibit high reactivity, allowing for catalyst-free ring-opening reactions and Lewis acid catalyzed (3 + 2) annulations. This demonstrates the potential of triazene-substituted cyclopropanes as substrates for synthesizing six- and seven-membered heterocycles, expanding the scope of cyclopropane chemistry (Suleymanov et al., 2020).
Synthesis of Functionalized Nitrogen-based Heterocycles
Transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles facilitate the synthesis of highly functionalized nitrogen-based heterocycles. This involves the decomposition of electron-deficient triazoles to form metallo azavinyl carbenes, used in various synthetic transformations like transannulations and cyclopropanations. These methodologies provide access to functionalized heterocycles and building blocks for further chemical synthesis (Anbarasan, Yadagiri, & Rajasekar, 2014).
Safety and Hazards
properties
IUPAC Name |
1-(triazol-1-yl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDNYNNKNAWJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


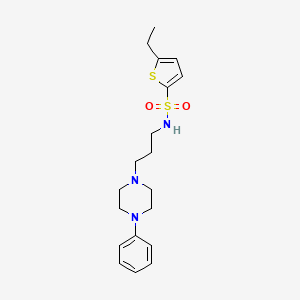
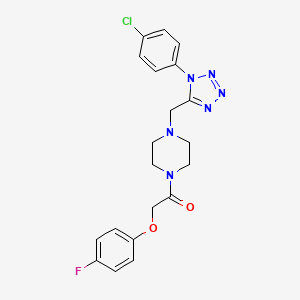
![N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide](/img/structure/B2596579.png)


![3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2596582.png)

![N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B2596586.png)
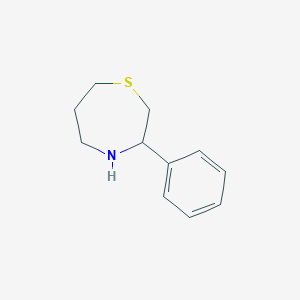

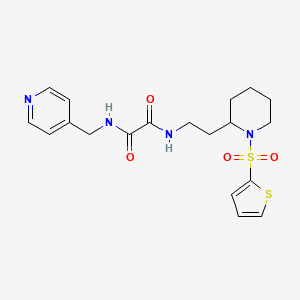
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)
